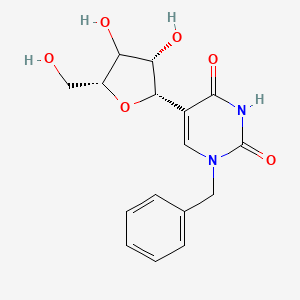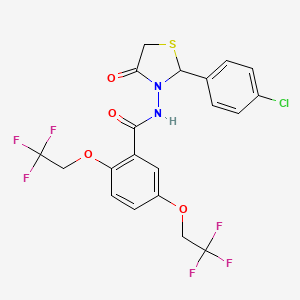![molecular formula C10H12FN5O4 B12388836 9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-|A-D-[2’-Fluoro-2’-deoxy-arabinofuranosyl]-guanin is a fluorinated guanosine analog known for its efficacy in treating T-cell lymphoblastic diseases . This compound is a modified nucleoside with a fluorine atom at the 2’ position of the sugar moiety, which enhances its chemical stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-|A-D-[2’-Fluoro-2’-deoxy-arabinofuranosyl]-guanin involves the direct fluorination of a guanosine nucleoside precursor. One method includes the fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-β-D-ribofuranosyl)guanine with potassium fluoride and kryptofix in dimethyl sulfoxide at 85°C for 45 minutes . This method yields the desired compound with a radiochemical yield of 7-10% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-|A-D-[2’-Fluoro-2’-deoxy-arabinofuranosyl]-guanin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the guanine base.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanine derivatives, while substitution reactions can produce various substituted guanine analogs.
Scientific Research Applications
9-|A-D-[2’-Fluoro-2’-deoxy-arabinofuranosyl]-guanin has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other fluorinated nucleosides and nucleotides.
Biology: Studied for its selective toxicity towards T-cells, making it a valuable tool in immunology research.
Industry: Utilized in the development of antiviral and anticancer drugs due to its bioactive properties.
Mechanism of Action
The compound exerts its effects by incorporating into DNA and inhibiting DNA synthesis. The fluorine atom enhances its stability and allows it to resist enzymatic degradation. It targets ribonucleotide reductase and DNA polymerase, inhibiting their activity and leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine: Another fluorinated nucleoside analog with similar bioactive properties.
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)uracil: A purine nucleoside analog with antitumor activity.
Uniqueness
9-|A-D-[2’-Fluoro-2’-deoxy-arabinofuranosyl]-guanin is unique due to its selective toxicity towards T-cells and its potential use as a PET imaging agent . Its fluorine atom enhances its chemical stability and bioactivity, making it a valuable compound in various scientific and medical applications .
Properties
Molecular Formula |
C10H12FN5O4 |
|---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6?,9-/m1/s1 |
InChI Key |
UXUZARPLRQRNNX-DANPQCGCSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


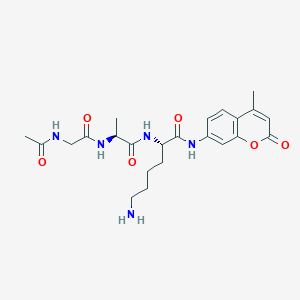
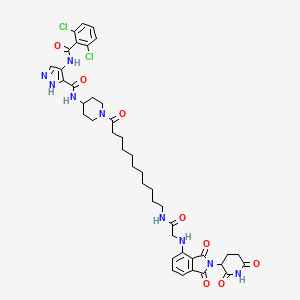

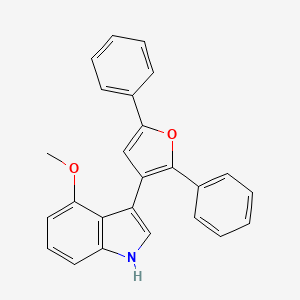
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
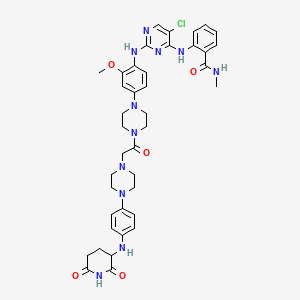
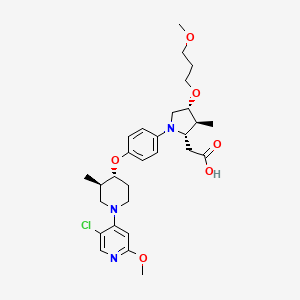
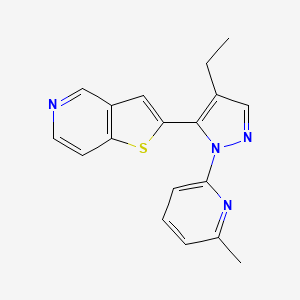
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

